Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a bromine atom, making it a valuable scaffold for the development of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl 2-bromo-3-oxobutanoate with hydrazine hydrate to form the pyrazole ring, followed by bromination and subsequent amination . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, dehalogenated compounds, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine substituents on the pyrazole ring play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate can be compared with other similar compounds, such as:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities, including neurotoxicity and oxidative stress modulation.
Amino-pyrazoles: A broad class of compounds with diverse therapeutic potential, including anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H14BrN3O2 |
---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
ethyl 2-(3-amino-4-bromopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C9H14BrN3O2/c1-3-7(9(14)15-4-2)13-5-6(10)8(11)12-13/h5,7H,3-4H2,1-2H3,(H2,11,12) |
InChI Key |
KNHXDVIJEXSFAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.